![molecular formula C14H14O2S B1294934 Dibenzyl sulfone CAS No. 620-32-6](/img/structure/B1294934.png)
Dibenzyl sulfone
Overview
Description
Dibenzyl sulfone is a cyclic sulfone . It has the molecular formula C14H14O2S . It is also known by other names such as Benzene, 1,1’- [sulfonylbis (methylene)]bis- .
Synthesis Analysis
Benzyl sulfone (Dibenzyl sulfone) on pyrolysis at 290°C yields stillbene and toluene . The mechanism of pyrolysis of dibenzyl sulfones at 600-700°C has been reported . Benzyl sulfone forms sodium salt with metallic sodium and with sodium ethoxide .Molecular Structure Analysis
The molecular weight of Dibenzyl sulfone is 246.32 g/mol . The 3D structure of Dibenzyl sulfone can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzyl sulfone (Dibenzyl sulfone) on pyrolysis at 290°C yields stillbene and toluene . The mechanism of pyrolysis of dibenzyl sulfones at 600-700°C has been reported .Physical And Chemical Properties Analysis
Dibenzyl sulfone is a white fine crystalline powder . It has a molecular weight of 246.32 g/mol . The 3D structure of Dibenzyl sulfone can be viewed using Java or Javascript .Scientific Research Applications
Pharmaceutical Research
Dibenzyl sulfone is explored in pharmaceutical research due to its potential as a building block for various drug molecules. It can be used to synthesize aromatic disulfides, which are found in a range of pharmaceuticals, natural products, and biologically active molecules . These compounds play a role in protein folding and stabilization, which is crucial in the development of therapeutic agents.
Material Science
In material science, Dibenzyl sulfone serves as a precursor for creating high-performance polymers and specialty plastics. Its ability to undergo pyrolysis to yield stillbene and toluene is of particular interest for developing new materials with specific thermal and mechanical properties .
Chemical Synthesis
Dibenzyl sulfone is utilized in organic synthesis, particularly in the oxidation of sulfides to sulfoxides and sulfones. This transformation is essential for introducing sulfonyl functional groups into organic molecules, which can significantly alter their reactivity and properties .
Environmental Science
The study of Dibenzyl sulfone in environmental science is relatively limited. However, its derivatives and related compounds are often examined for their environmental impact, biodegradability, and potential as eco-friendly alternatives to more harmful substances .
Biochemistry
In biochemistry, Dibenzyl sulfone’s derivatives, such as disulfides, play a crucial role. Disulfides are important in the structural stability of proteins and enzymes, making them a subject of study for understanding biological processes and designing biomimetic materials .
Analytical Chemistry
Dibenzyl sulfone is used in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and stability under analytical conditions make it suitable for method development and calibration .
Industrial Applications
While specific industrial applications of Dibenzyl sulfone are not extensively documented, sulfones, in general, are important in the manufacture of chemicals, dyes, and other industrial products. Their thermal stability and chemical reactivity make them valuable in a range of industrial processes .
Future Directions
Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem . Emphasis is being placed on how to commercialize the microbes for industrial-level applications by incorporating biodesulfurization into hydrodesulfurization systems .
properties
IUPAC Name |
benzylsulfonylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHNUHMUCGRKRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211040 | |
Record name | Dibenzyl sulphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl sulfone | |
CAS RN |
620-32-6 | |
Record name | Dibenzyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibenzyl sulphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dibenzyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dibenzyl sulphone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Dibenzyl sulfone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2BPD52X4F | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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